molecular formula C8H11NO3S2 B1327008 [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid CAS No. 1142201-36-2

[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

Cat. No.: B1327008
CAS No.: 1142201-36-2
M. Wt: 233.3 g/mol
InChI Key: LHXKFCDPAQNFAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via nucleophilic substitution reactions, where an isopropylthiol reacts with a suitable leaving group on the thiazole ring.

    Attachment of the Acetic Acid Moiety: The acetic acid group is often introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is often used in studies involving enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

While not used directly as a therapeutic agent, this compound can serve as a lead compound in drug discovery. Researchers may modify its structure to enhance its biological activity and develop new pharmaceuticals.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the isopropylthio group can form non-covalent interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This binding can modulate the activity of the target protein, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
  • [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
  • [2-(Phenylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

Uniqueness

Compared to its analogs, [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid has a unique isopropylthio group, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in biochemical assays, making it a preferred choice in certain research applications.

Properties

IUPAC Name

2-(4-oxo-2-propan-2-ylsulfanyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-4(2)13-8-9-7(12)5(14-8)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXKFCDPAQNFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=O)C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168531
Record name 5-Thiazoleacetic acid, 4,5-dihydro-2-[(1-methylethyl)thio]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-36-2
Record name 5-Thiazoleacetic acid, 4,5-dihydro-2-[(1-methylethyl)thio]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 4,5-dihydro-2-[(1-methylethyl)thio]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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